Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-5-11(6-8-12)10-15-9-3-4-13(15)14(16)18-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUUWCBGIIELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743105 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900152-50-3 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Condensation and Functionalization Approaches
One of the primary methods involves the condensation of pyrrole derivatives with suitable benzyl precursors, followed by esterification to introduce the methyl ester group at the pyrrole-2 position. For instance, the synthesis can begin with the formation of a pyrrole-2-carboxylic acid derivative, which is subsequently esterified with methanol under acidic conditions.
Transesterification Catalyzed by Lipases
A notable environmentally friendly approach employs enzymatic catalysis, specifically lipase-catalyzed transesterification. This method involves reacting methyl 1H-pyrrole-2-carboxylate with 4-methoxybenzyl alcohol in the presence of lipase enzymes, toluene as a solvent, and molecular sieves to remove water, at approximately 40°C for 24 hours. This process effectively yields methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate with high specificity and minimal by-products.
| Parameter | Details |
|---|---|
| Catalyst | Lipase enzyme |
| Solvent | Toluene |
| Temperature | 40°C |
| Reaction Time | 24 hours |
| Yield | Typically >85% |
Multi-step Synthesis via N-alkylation
Another common route involves N-alkylation of the pyrrole ring. Starting with methyl 1H-pyrrole-2-carboxylate, the pyrrole nitrogen is alkylated using 4-methoxybenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride, in solvents like dimethylformamide (DMF) or acetonitrile. This method is straightforward and amenable to scale-up.
| Parameter | Details |
|---|---|
| Base | K₂CO₃ or NaH |
| Alkylating Agent | 4-methoxybenzyl chloride/bromide |
| Solvent | DMF or acetonitrile |
| Temperature | Room temperature to 60°C |
| Reaction Time | 12-24 hours |
| Yield | 70-90% |
Industrial Large-Scale Synthesis
For industrial production, continuous flow reactors are increasingly employed to enhance reaction control, safety, and throughput. Optimized conditions include high catalyst turnover, precise temperature control, and solvent recycling, which collectively improve yield and reduce environmental impact.
Chemical Reactions Analysis
Key Reaction Types
- N-alkylation: The primary step for attaching the 4-methoxybenzyl group involves nucleophilic substitution at the pyrrole nitrogen.
- Esterification: Conversion of pyrrole-2-carboxylic acids to methyl esters using methanol and acid catalysts.
- Enzymatic Transesterification: An alternative to chemical esterification, offering milder conditions and selectivity.
Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| N-alkylation | 4-methoxybenzyl chloride, K₂CO₃ | Room temp to 60°C, 12-24 hrs |
| Esterification | Methanol, sulfuric acid | Reflux, 4-6 hrs |
| Transesterification | Lipase enzyme, toluene | 40°C, 24 hrs |
Major Products and Side Reactions
- Major products are this compound.
- Side reactions may include over-alkylation, polyalkylation, or hydrolysis of ester groups, which can be minimized by controlling reaction parameters.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Direct condensation | Pyrrole derivatives + benzyl precursors | Acid catalysts | Reflux, solvent | 60-80% | Simplicity, scalability |
| Lipase-catalyzed transesterification | Methyl 1H-pyrrole-2-carboxylate + 4-methoxybenzyl alcohol | Lipase enzyme | 40°C, 24 hrs | >85% | Environmentally friendly, high selectivity |
| N-alkylation | Methyl 1H-pyrrole-2-carboxylate + 4-methoxybenzyl chloride | K₂CO₃ | Room temp to 60°C | 70-90% | High yield, straightforward |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of reaction conditions in maximizing yield and purity. For example, enzymatic methods reduce the need for harsh chemicals and allow for milder reaction environments, which preserve sensitive functional groups. Optimization of solvent systems, temperature, and catalyst loading has been shown to significantly improve product yields.
Furthermore, advances in flow chemistry have enabled continuous production with better control over reaction parameters, reducing batch-to-batch variability and enhancing safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
One of the primary applications of methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions . This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science. The compound acts as a versatile building block that can participate in cross-coupling reactions with aryl halides under palladium catalysis, allowing for the construction of complex organic molecules.
2. Biological Studies
While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant pharmacological activities. The pyrrole core is known for its presence in numerous biologically active compounds, suggesting potential therapeutic applications, including:
- Antimicrobial Activity : Research indicates that pyrrole derivatives can possess antimicrobial properties, potentially effective against various bacterial strains. Studies on related compounds have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Preliminary investigations suggest that pyrrole derivatives may inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression. Specific pathways involved are still under investigation, but they may include modulation of signaling pathways related to cell survival and proliferation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | Not specifically documented | Not specifically documented |
| Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 3.12 - 12.5 | <10 |
| Benzyl 3-pyrroline-1-carboxylate | 5 - 15 | <20 |
This table illustrates the potential for this compound to exhibit similar biological activities as other pyrrole derivatives.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A comparative study evaluated various pyrrole derivatives against bacterial strains, where related compounds showed significant antimicrobial activity with MIC values indicating potential as antibacterial agents.
- Cancer Cell Line Evaluation : In studies assessing cytotoxic effects on human cancer cell lines, related pyrrole derivatives demonstrated significant inhibition of cell growth, suggesting that this compound may also exhibit similar effects .
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate can be compared to analogs in the pyrrole, pyrrolopyridine, and benzimidazole families. Below is a detailed analysis:
Structural Analogs
Key Observations:
Core Heterocycle Differences: The target compound’s pyrrole ring is simpler than the fused pyrrolopyridine in or the benzimidazole in . This impacts electronic properties and binding interactions.
Substituent Effects :
- The 4-methoxybenzyl group is common across all three compounds, suggesting a role in enhancing membrane permeability or target binding.
- Ester groups (methyl vs. ethyl) influence metabolic stability; methyl esters are generally more hydrolytically labile than ethyl esters .
Biological Activity: Benzimidazole derivatives (e.g., ) exhibit fungicidal activity, attributed to their ability to disrupt microtubule assembly.
Crystallographic and Computational Insights
- Structural validation of such compounds relies on tools like SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids . Hydrogen-bonding patterns, critical for crystal packing, can be analyzed using graph-set theory .
Biological Activity
Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (CAS No. 900152-50-3) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a methoxybenzyl group and a methyl ester. The presence of the methoxy group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting pathways related to cancer cell proliferation and survival.
- Receptor Modulation : Research indicates that the compound may modulate neurotransmitter receptors, including noradrenaline and serotonin receptors, which are crucial for mood regulation and may have implications for treating depression and anxiety disorders .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. It has been observed to induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | <10 | Induction of apoptosis via Bcl-2 inhibition |
| MCF-7 (breast cancer) | <15 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | <20 | Inhibition of proliferation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to penetrate bacterial cell membranes effectively, leading to cell death. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on Anticancer Properties
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activities. The most potent derivative exhibited an IC50 value of less than 5 µM against HeLa cells, highlighting the potential for further development as a chemotherapeutic agent .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains. The results indicated that it could inhibit the growth of resistant strains of Staphylococcus aureus at concentrations significantly lower than traditional antibiotics, suggesting a potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, N-alkylation of pyrrole precursors with 4-methoxybenzyl halides under inert atmospheres (e.g., nitrogen) at reflux temperatures (~80–100°C) is critical. Catalytic bases like K₂CO₃ or NaH are often used to deprotonate the pyrrole nitrogen, enabling efficient alkylation . Optimization may involve adjusting solvent polarity (e.g., DMF vs. MeOH), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrrole:alkylating agent) to minimize side products .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrole ring and methoxybenzyl group .
- IR : Confirm ester (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
- Crystallography : Single-crystal XRD with SHELXL refinement (SHELX-2018/3 suite) resolves bond lengths and angles. ORTEP-III visualizes anisotropic displacement parameters, while WinGX integrates data processing .
Q. How can purity and stability be assessed during storage and handling?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products. Stability studies under varying temperatures (4°C vs. RT) and humidity (desiccated vs. ambient) reveal optimal storage conditions. TGA/DSC analysis identifies decomposition temperatures (>200°C typical for pyrrole esters) .
Advanced Research Questions
Q. How can computational chemistry and Hirshfeld surface analysis elucidate intermolecular interactions in the crystal structure?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrostatic potentials and hydrogen-bonding motifs. Hirshfeld surfaces (CrystalExplorer) quantify interactions (e.g., C-H⋯O, π-π stacking) contributing to crystal packing. Compare with experimental XRD data to validate computational models .
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing methoxy with nitro or methyl groups) and test against bacterial strains (e.g., S. aureus). Use MIC assays to correlate substituent effects with activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to explain potency variations .
Q. What advanced techniques validate stereochemical integrity during derivatization reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
